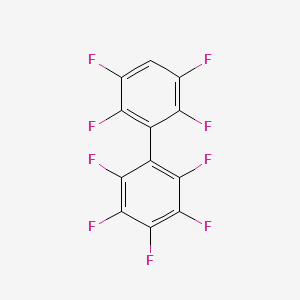![molecular formula C12H9BrN2 B14734437 n-[(e)-(4-Bromophenyl)methylidene]pyridin-3-amine CAS No. 5489-59-8](/img/structure/B14734437.png)
n-[(e)-(4-Bromophenyl)methylidene]pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-(4-Bromophenyl)methylidene]pyridin-3-amine is a chemical compound that belongs to the class of azomethines, which are characterized by the presence of a nitrogen-carbon double bond (–N=CH–)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-Bromophenyl)methylidene]pyridin-3-amine typically involves the condensation of 4-bromobenzaldehyde with pyridin-3-amine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the azomethine bond, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(E)-(4-Bromophenyl)methylidene]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azomethine group to an amine group.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of N-[(4-bromophenyl)methyl]pyridin-3-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[(E)-(4-Bromophenyl)methylidene]pyridin-3-amine has several applications in scientific research:
Mécanisme D'action
The mechanism by which N-[(E)-(4-Bromophenyl)methylidene]pyridin-3-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The azomethine group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The bromophenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(E)-(4-Chlorophenyl)methylidene]pyridin-3-amine
- N-[(E)-(4-Fluorophenyl)methylidene]pyridin-3-amine
- N-[(E)-(4-Methylphenyl)methylidene]pyridin-3-amine
Uniqueness
N-[(E)-(4-Bromophenyl)methylidene]pyridin-3-amine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs .
Propriétés
Numéro CAS |
5489-59-8 |
|---|---|
Formule moléculaire |
C12H9BrN2 |
Poids moléculaire |
261.12 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-N-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C12H9BrN2/c13-11-5-3-10(4-6-11)8-15-12-2-1-7-14-9-12/h1-9H |
Clé InChI |
KMJCMFPGUKMBRA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)N=CC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-dimethyl-1-(3-nitrophenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]-N'-[(Z)-(3-nitrophenyl)methylideneamino]methanediamine](/img/structure/B14734357.png)
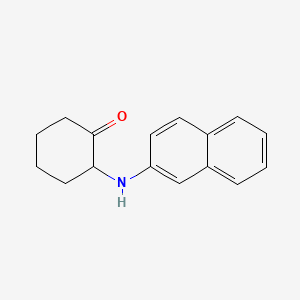

![[1-(butylamino)-1-oxopropan-2-yl] 2-ethylhexanoate](/img/structure/B14734372.png)
![3-[(3,5-Dinitrophenyl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B14734377.png)
![[(4-Acetyloxyphenyl)-propanoyloxymethyl] propanoate](/img/structure/B14734384.png)
![1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carbonitrile](/img/structure/B14734390.png)
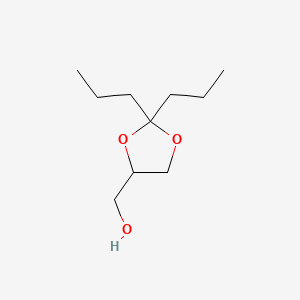
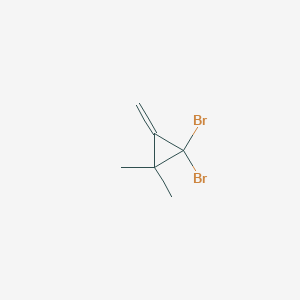
![methyl (1R,2S,4aS,4bS,7S,8aS,10aR)-7-hydroxy-2,4b-dimethyl-1-[(E)-(3-oxo-1H-indol-2-ylidene)methyl]-1,3,4,4a,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-2-carboxylate](/img/structure/B14734419.png)

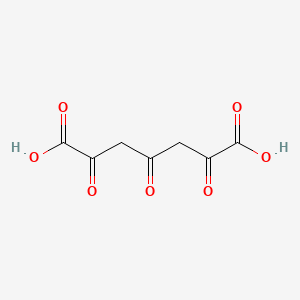
![Methyl 2-{5-[(naphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoate](/img/structure/B14734440.png)
